Benzoylthiocholine

描述

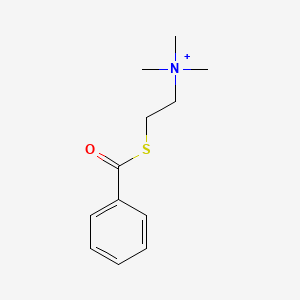

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFRQMFIMVEPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NOS+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553326 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13365-71-4 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis of Benzoylthiocholine

Mechanistic Investigations of Benzoylthiocholine Hydrolysis

The hydrolysis of this compound by enzymes like butyrylcholinesterase follows a well-established acyl-enzyme catalytic mechanism, involving several distinct steps and transient intermediates. nih.govnih.gov

| Substrate | Enzyme | Rate-Limiting Step | Rate Constant Relationship |

|---|---|---|---|

| This compound | Human Butyrylcholinesterase | Acylation | k₂ << k₃ |

| Benzoylcholine (B1199707) | Human Butyrylcholinesterase | Deacylation | k₃ << k₂ |

Acylation and Deacylation Dynamics

The hydrolysis reaction proceeds in two principal stages: acylation and deacylation. acs.org

Acylation: This is the first chemical stage following the initial binding of the substrate. The process is initiated by a nucleophilic attack from the hydroxyl group of the catalytic serine residue on the carbonyl carbon of this compound. acs.org This attack is facilitated by the other members of the catalytic triad (B1167595), where a histidine residue acts as a general base, abstracting a proton from the serine. This leads to the formation of a high-energy, transient tetrahedral intermediate. acs.orgyoutube.com This intermediate is unstable and rapidly collapses. As it does, the bond between the carbonyl carbon and the sulfur atom of the thiocholine (B1204863) leaving group is cleaved. The thiocholine moiety is protonated by the histidine residue and is released from the active site. This results in the formation of a relatively stable benzoyl-enzyme intermediate, where the benzoyl group is covalently attached to the catalytic serine. nih.govyoutube.com

Deacylation: The second stage involves the hydrolysis of the benzoyl-enzyme intermediate to regenerate the free enzyme. acs.org A water molecule enters the active site and is activated by the catalytic histidine, which acts as a general base to abstract a proton, effectively creating a highly nucleophilic hydroxide (B78521) ion. youtube.com This hydroxide ion then attacks the carbonyl carbon of the benzoyl-enzyme ester linkage, forming a second tetrahedral intermediate. acs.orgyoutube.com This intermediate is also short-lived and collapses, breaking the covalent bond between the benzoyl group and the serine oxygen. The benzoic acid product is released, and the catalytic serine is reprotonated by histidine, returning the enzyme to its initial, active state, ready for another catalytic cycle. youtube.com

Characterization of Catalytic Intermediates

Throughout the catalytic cycle, several transient species or intermediates are formed. The characterization of these intermediates is crucial for understanding the enzyme's mechanism.

Michaelis Complex (E•S): This is the initial, non-covalent complex formed when the this compound substrate first binds within the active site gorge of the enzyme. In this state, the substrate is properly oriented for the subsequent chemical steps.

Tetrahedral Intermediates (TI): Two distinct tetrahedral intermediates are formed during the reaction. The first (TI₁) is formed during acylation following the nucleophilic attack of serine on the substrate's carbonyl carbon. acs.org The second (TI₂) is formed during deacylation after the attack of the activated water molecule on the acyl-enzyme. acs.org These high-energy intermediates are characterized by an sp³-hybridized carbonyl carbon and a negative charge on the carbonyl oxygen. nih.gov This charge is stabilized by hydrogen bonds with backbone amide groups in a region of the active site known as the "oxyanion hole". acs.org Isotope effect studies on related substrates support the accumulation and stabilization of these tetrahedral intermediates during cholinesterase catalysis. nih.govnih.govresearchgate.net

Interaction of Benzoylthiocholine with Esterases

Substrate Specificity Profiling

The hydrolysis of benzoylthiocholine by esterases is a key aspect of determining their substrate specificity profiles. Studies comparing the catalytic efficiency of enzymes towards this compound and other choline (B1196258) esters help to differentiate between esterase types and understand the structural basis for their preferences.

Acetylcholinesterase (AChE) Hydrolysis Profiles

Acetylcholinesterase (AChE) is known to hydrolyze choline esters, but its activity towards this compound is generally lower compared to its preferred substrate, acetylcholine (B1216132), or even acetylthiocholine (B1193921). Studies have shown that AChE exhibits poor catalytic hydrolysis efficiency with bulky esters like benzoylcholine (B1199707), illustrating the importance of the fine adjustment of the substrate acyl moiety within the active site pocket mdpi.com. The relative hydrolysis rate of this compound by Heterorhabditis bacteriophora AChE was found to be 22.2% compared to acetylthiocholine (100%), propionylthiocholine (B1208427) (74.6%), and S-butyrylthiocholine (41.7%) nih.gov. Human AChE also shows low activity with benzoylcholine mdpi.com.

Butyrylcholinesterase (BChE) Hydrolysis Profiles

Butyrylcholinesterase (BChE) is generally less selective than AChE and can hydrolyze a wider variety of esters, including those with larger acyl chains mdpi.comresearchgate.net. This compound is hydrolyzed by human BChE. Studies comparing the hydrolysis of benzoylcholine and this compound by wild-type human BChE have shown differences in the rate-limiting step of the reaction nih.govnih.gov. For this compound hydrolysis by wild-type human BChE, acylation is the rate-limiting step, whereas for benzoylcholine, deacylation is rate-limiting nih.govnih.gov. The catalytic efficiency (kcat/Km) for the hydrolysis of this compound by wild-type human BChE was found to be significantly lower than that for benzoylcholine hydrolysis nih.gov.

An atypical BChE from Oryzias latipes (medaka) also hydrolyzes this compound, although its substrate specificity profile differs from typical vertebrate AChE and BChE plos.org. This atypical enzyme hydrolyzes acetylthiocholine and propionylthiocholine preferentially but also hydrolyzes butyrylthiocholine (B1199683) to a considerable extent plos.org.

This compound iodide (BZTC) has been used as a stable substrate specific to cholinesterase (ChE, which includes BChE) in the development of serum cholinesterase activity measurement assays nih.gov. The Km of ChE to BZTC was reported to be between 1.2 x 10^-2 and 1.3 x 10^-2 mmol/l in one such method nih.gov. The relative reactivity of acetylcholinesterase (AChE) to this substrate was found to be 2% in this assay, highlighting the preference of BZTC for BChE nih.gov.

Comparative Analysis of Esterase Reactivity

Comparing the reactivity of AChE and BChE with this compound reveals distinct differences in their substrate preferences and catalytic mechanisms. While both enzymes can hydrolyze this compound, BChE generally exhibits higher catalytic efficiency towards this substrate compared to AChE mdpi.com. This difference is attributed, in part, to the larger active site gorge of BChE, which can better accommodate the bulky benzoyl moiety of this compound mdpi.commdpi.comnih.gov. The poor hydrolysis of bulky esters like benzoylcholine by AChE underscores the importance of the precise fit of the substrate within the acyl-binding pocket mdpi.com. The difference in the rate-limiting step observed for benzoylcholine versus this compound hydrolysis by BChE also highlights how the substitution of the ethereal oxygen for sulfur in the substrate can alter its adjustment in the active site and affect the transition state stabilization nih.govnih.gov.

Here is a table summarizing some comparative kinetic data for this compound hydrolysis by AChE and BChE:

| Enzyme | Substrate | kcat/Km (approximate relative values or observations) | Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Heterorhabditis bacteriophora AChE1A | This compound | 22.2% (relative to acetylthiocholine) | Not specified | nih.gov |

| Human AChE | Benzoylcholine | Low activity | Not specified | mdpi.com |

| Human BChE (wild-type) | This compound | Lower than for benzoylcholine | Acylation | nih.govnih.gov |

| Human BChE (wild-type) | Benzoylcholine | Higher than for this compound | Deacylation | nih.govnih.gov |

| Human ChE (primarily BChE) | This compound | Km: 0.012-0.013 mM | Not specified | nih.gov |

| Human ChE (primarily BChE) | This compound | Relative reactivity vs AChE: 2% | Not specified | nih.gov |

Active Site Dynamics and Substrate Binding

The interaction of this compound with esterases involves specific dynamics within the enzyme's active site, including the roles of key residues and potential conformational changes upon substrate binding.

Role of Specific Active Site Residues in this compound Binding

The active sites of both AChE and BChE contain a catalytic triad (B1167595) (Ser, His, Glu) and an oxyanion hole crucial for catalysis nih.govfrontiersin.org. The binding of cationic substrates like this compound is influenced by residues in the active site gorge and the peripheral anionic site (PAS) frontiersin.orgresearchgate.net. In BChE, residues like Trp-82 (Trp-84 in Torpedo californica AChE numbering) and Glu-197 (Glu-199 in TcAChE numbering) in the choline-binding site play important roles in interacting with cationic substrates frontiersin.org. Trp-82 forms a significant cation-pi interaction with cationic choline substrates frontiersin.org. Glu-197 is also important for choline binding frontiersin.org.

Mutations in these residues can affect substrate binding and hydrolysis. For instance, a mutation (A107K) in a bacterial homolog of human cholinesterase (pNBE), equivalent to G117 in BChE (a key residue in the oxyanion hole nih.gov), showed an increase in the kcat/Km and kcat for this compound hydrolysis frontiersin.org. This suggests the involvement of residues in the oxyanion hole region in the efficient hydrolysis of this compound nih.govnih.gov. The peripheral anionic site residue Asp-70 in human BChE (Asp-72 in TcAChE) also influences the hydrolysis of this compound, potentially by controlling the hydration and dynamics of the water network in the active site gorge nih.gov.

Conformational Changes Induced by Substrate Interaction

Binding of substrates, including this compound, can induce conformational changes in esterases. Studies using techniques like hydrostatic pressure have provided evidence for substrate-induced conformational changes in BChE scielo.br. The difference in the rate-limiting step between benzoylcholine and this compound hydrolysis by BChE suggests that the substitution of sulfur for oxygen in the substrate may alter the final adjustment of the substrate in the active site, affecting the stabilization of the acylation transition state nih.govnih.gov.

The distinct kinetic behaviors observed with different substrates and enzymes, such as substrate activation or inhibition at high concentrations, can also be linked to conformational changes, potentially involving the peripheral anionic site and loops near the active site mdpi.comresearchgate.netresearchgate.net. The binding of a second substrate molecule to the PAS may induce conformational changes that affect the active site's organization and catalytic activity mdpi.comresearchgate.net. The flexibility of loops, such as the Ω-loop and the acyl-binding loop, is thought to be important for the productive adjustment of substrates in the active center, and their motions can be influenced by ligand binding mdpi.comresearchgate.net.

Compound List and PubChem CIDs

Peripheral Anionic Site Interactions

The peripheral anionic site (PAS) is a region located at the entrance of the active site gorge of acetylcholinesterase and butyrylcholinesterase. nih.govnih.govresearchgate.netmdpi.com While initially termed "anionic" due to early observations of binding by positively charged substrates, structural studies have shown that this site is primarily composed of aromatic residues, such as tryptophans and tyrosines, which interact with the quaternary ammonium (B1175870) group of substrates and ligands through π-cation interactions. nih.govresearchgate.netebi.ac.ukproteopedia.org In human AChE, key residues in the PAS include Tyr70, Asp72, Tyr121, Trp279, and Tyr334 (Torpedo numbering), or Tyr-72, Tyr-124, Glu-285, Trp-286, and Tyr-341 (human numbering). nih.govresearchgate.netresearchgate.net In BuChE, Asp70 is a main component of the peripheral site. researchgate.netresearchgate.net

The PAS plays a crucial role in guiding substrates, like acetylcholine and its analogs such as this compound, into the active site gorge. ebi.ac.ukproteopedia.org Ligands can bind transiently to the PAS before moving towards the catalytic active site (CAS) located at the bottom of the gorge. mdpi.com

In addition to facilitating substrate entry, the PAS is involved in the allosteric modulation of enzyme activity and has been implicated in non-catalytic functions. nih.govnih.gov Inhibitors that bind to the PAS can affect catalysis through steric blockade and by allosterically altering the conformation and efficiency of the catalytic triad. nih.gov

Allosteric Regulation and Enzyme Behavior

Allosteric regulation involves the modulation of enzyme activity by the binding of a ligand to a site distinct from the active site. nih.govbohrium.com The peripheral anionic site of cholinesterases serves as an allosteric site. nih.govnih.govresearchgate.net Binding of ligands to the PAS can influence the catalytic activity at the active center, although the precise molecular mechanisms coupling these two sites are still under investigation. nih.gov

Studies on the kinetic behavior of cholinesterases with substrates like this compound can reveal allosteric effects. For instance, cholinesterases can display non-Michaelian kinetics with positively charged substrates, which can be described by a phenomenological 'b' factor in the steady-state rate equation. mdpi.comresearchgate.net A 'b' value greater than 1 indicates substrate activation, while a value less than 1 indicates substrate inhibition. researchgate.net

Research comparing the steady-state kinetics of benzoylcholine and this compound hydrolysis by wild-type human BuChE and a peripheral anionic site mutant (D70G) has provided insights into the role of the PAS in enzyme behavior. nih.govcapes.gov.br While wild-type BuChE and the D70G mutant showed slow attainment of steady-state velocity with benzoylcholine, exhibiting damped oscillations, the hydrolysis of this compound by wild-type BuChE did not show such lags or oscillations under the same conditions. nih.govcapes.gov.br This suggests that the interaction of the substrate with the enzyme, potentially involving the PAS, influences the kinetic profile and can lead to complex behaviors like oscillations with certain substrates but not others, such as this compound.

The different 'b' values observed between AChE and BChE for the hydrolysis of acetyl(thio)- versus benzoyl-(thio) esters suggest that the productive adjustment of substrates at high concentrations involves the movement of both the Ω and acyl-binding loops, highlighting the interconnectedness of different regions of the enzyme in modulating catalytic behavior. researchgate.net

Comparison of Hydrolysis Kinetics for Benzoylcholine and this compound by BuChE

| Substrate | Enzyme Type | Rate-Limiting Step | Steady-State Behavior (pH 6) |

|---|---|---|---|

| Benzoylcholine | Wild-type Human BuChE | Deacylation | Damped oscillations |

| Benzoylcholine | Human BuChE D70G Mutant | Deacylation | Damped oscillations |

| This compound | Wild-type Human BuChE | Acylation | No lags or oscillations |

The allosteric modulation mediated by the PAS is not only relevant to catalytic efficiency but also to other functions attributed to cholinesterases, such as interactions with amyloid peptides. nih.govresearchgate.netmdpi.com

Methodological Approaches in Benzoylthiocholine Research

Spectrophotometric Assay Techniques

Spectrophotometric assays are widely used to study the hydrolysis of benzoylthiocholine due to their simplicity and sensitivity in detecting the released thiocholine (B1204863). These techniques typically involve a chromogenic reagent that reacts with free thiol groups.

Ellman Assay for Thiocholine Detection

The Ellman assay is a prominent spectrophotometric method used for quantifying thiol groups, including the thiocholine produced from the hydrolysis of this compound wikipedia.org. This assay utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent wikipedia.orgnih.gov. DTNB reacts with the free thiol group of thiocholine, resulting in the formation of 5-thio-2-nitrobenzoic acid (TNB) wikipedia.orgpublichealthtoxicology.com. The TNB dianion is intensely yellow and absorbs strongly at around 412 nm wikipedia.orgpublichealthtoxicology.com. The increase in absorbance at this wavelength is directly proportional to the concentration of thiocholine released over time, providing a continuous measure of enzyme activity publichealthtoxicology.com.

The reaction between DTNB and a thiol is rapid and stoichiometric, with one mole of thiol releasing one mole of TNB wikipedia.org. Ellman's original publication in 1959 estimated the molar extinction coefficient of TNB at 13,600 M⁻¹cm⁻¹ at pH 8.0, a value still used in some modern applications, although improved determinations exist wikipedia.orgpublichealthtoxicology.com. The Ellman assay is suitable for measuring low-molecular-mass thiols in various samples wikipedia.org. Modifications to the Ellman procedure have been developed to make the assay simpler and more rapid, including adjustments to the pH of the assay medium and the use of kinetic mode for optical measurements publichealthtoxicology.com.

Adaptations for High-Throughput Screening

Spectrophotometric assays, including those based on the Ellman method using this compound, can be adapted for high-throughput screening (HTS) bmglabtech.commdpi.com. HTS allows for the rapid testing of large libraries of compounds to identify potential enzyme modulators bmglabtech.commdpi.com. Miniaturization of assay volumes and automation using robotic systems and microplate readers are key aspects of adapting these assays for HTS bmglabtech.commdpi.com. This enables researchers to efficiently screen thousands or even millions of compounds for their effect on the enzyme-catalyzed hydrolysis of this compound bmglabtech.commdpi.com.

Competing Substrate Kinetic Analysis

Competing substrate kinetic analysis is a valuable approach for studying enzyme kinetics and inhibition mechanisms using this compound, particularly when investigating enzymes that can act on multiple substrates researchgate.netresearchgate.netnih.gov. This method involves using this compound as a "visible" substrate (detectable spectrophotometrically) in the presence of a "competing" or "invisible" substrate (one that is not directly monitored) researchgate.netresearchgate.netnih.gov. By observing how the competing substrate affects the hydrolysis rate of this compound, researchers can deduce information about the enzyme's interaction with both substrates.

Determination of Inhibition Mechanisms

Competing substrate analysis can be used to determine the mechanism of enzyme inhibition omicsonline.orgnih.gov. When a potential inhibitor is present, its effect on the hydrolysis of this compound can be analyzed kinetically researchgate.netmdpi.com. By varying the concentrations of this compound and the inhibitor, and analyzing the reaction rates, researchers can distinguish between different types of reversible inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition omicsonline.orgnih.govucl.ac.uk. Graphical methods, such as Lineweaver-Burk or Dixon plots, derived from kinetic data, are often employed in this analysis to visualize the inhibition pattern and determine inhibition constants nih.govucl.ac.ukresearchgate.netarizona.edu. For instance, studies have used this compound as a reporter substrate to investigate the partial inhibition of human butyrylcholinesterase by competing substrates like benzoylcholine (B1199707) mdpi.com. This analysis can reveal complex inhibition patterns, including partial inhibition where the enzyme-substrate-inhibitor complex retains some catalytic activity nih.govmdpi.com.

Quantification of Relative Substrate Affinities

This method also allows for the quantification of the relative affinities of the enzyme for this compound and the competing substrate researchgate.net. By analyzing the time course of hydrolysis of the visible substrate (this compound) in the presence of varying concentrations of the invisible competing substrate, the binding and catalytic parameters for both substrates can be determined researchgate.netnih.gov. This kinetic approach can be applied to enzymes exhibiting both Michaelian and non-Michaelian kinetics, including those showing activation or inhibition by excess substrate researchgate.netnih.gov. The ratio of bimolecular rate constants (kcat/Km) for the competing substrates can provide insights into their relative affinities and catalytic efficiencies with the enzyme researchgate.netnih.gov.

Spectroscopic Techniques for Hydrolysis Monitoring

Beyond standard spectrophotometric assays, other spectroscopic techniques can potentially be applied to monitor the hydrolysis of this compound or related compounds solubilityofthings.comopenaccessjournals.com. While the Ellman assay is the most common due to the chromogenic nature of DTNB, techniques like Raman spectroscopy could, in principle, be used to monitor changes in molecular vibrations associated with the hydrolysis of the ester bond in this compound or the appearance of the thiol group in thiocholine solubilityofthings.comscirp.org. Spectroscopic methods offer advantages such as non-destructive analysis and potentially real-time monitoring solubilityofthings.comopenaccessjournals.comnih.gov. However, specific applications of techniques other than spectrophotometry for direct, real-time monitoring of this compound hydrolysis in enzyme assays are less commonly documented compared to the widespread use of the Ellman assay. Spectroscopic methods are more broadly applied to monitor hydrolysis in other contexts, such as polymer cross-linking or protein hydrolysis scirp.orgunirioja.es.

4.4. Pressure Perturbation Studies in Enzyme Kinetics

Pressure perturbation studies have been employed to investigate the kinetics of enzyme-catalyzed reactions involving this compound, providing insights into the associated volume changes during different steps of the catalytic cycle. These studies utilize hydrostatic pressure as a tool to perturb the reaction equilibrium and kinetics, allowing for the determination of activation volumes and volume changes associated with substrate binding and catalytic steps nih.govwur.nlresearchgate.net.

Research on the hydrolysis of this compound (BzSCh) by human butyrylcholinesterase (BuChE) and its D70G mutant has been conducted at varying hydrostatic pressures nih.govscielo.br. This research aimed to determine volume changes linked to substrate binding and the activation volumes for the chemical steps involved in the hydrolysis nih.gov. For this compound, the rate-limiting step at atmospheric pressure for hydrolysis by wild-type human butyrylcholinesterase is acylation (k₂), whereas for benzoylcholine (BzCh), it is deacylation (k₃) nih.govscielo.br.

Studies have shown a differential nonlinear pressure dependence of the catalytic parameters (Km, kcat, and kcat/Km) for the hydrolysis of both benzoylcholine and this compound by butyrylcholinesterase nih.govscielo.br. The observed nonlinearity in the pressure dependence of substrate hydrolysis is understood to reflect changes in the rate-limiting step with increasing pressure nih.govscielo.br.

To differentiate between compressibility changes and rate-limiting changes as explanations for the nonlinear pressure dependence, enzyme phosphorylation by diisopropylfluorophosphate (DFP) in the presence of this compound under pressure was investigated nih.gov. The analysis revealed no pressure dependence of volume changes for DFP binding or for phosphorylation of either wild-type or D70G mutant BuChE, indicating that no significant enzyme compressibility changes occurred during the catalyzed reactions nih.gov. This provided evidence that the nonlinear pressure dependence observed for substrate hydrolysis is primarily due to shifts in the rate-limiting step with pressure nih.gov.

For the hydrolysis of this compound by wild-type BuChE, the change in the rate-determining step occurred at higher pressures compared to benzoylcholine, because the acylation rate (k₂) is significantly smaller than the deacylation rate (k₃) at atmospheric pressure for this compound nih.govscielo.br. Elementary volume change contributions upon initial binding, productive binding, acylation, and deacylation were calculated from the pressure differentiation of kinetic constants, shedding light on the molecular events occurring during the hydrolysis pathways of both substrates by wild-type and D70G mutant butyrylcholinesterase nih.gov.

While specific numerical data tables detailing volume changes or activation volumes directly extracted from the search results for this compound under varying pressures were not explicitly presented in a format suitable for direct table generation, the research findings clearly indicate that such data were obtained and analyzed to determine elementary volume change contributions and activation volumes nih.govscielo.br. The studies highlight the utility of pressure perturbation in revealing the volumetric properties of enzyme-substrate interactions and catalytic transition states, particularly in understanding the pressure-induced shifts in the rate-limiting steps of hydrolysis for substrates like this compound nih.govscielo.br.

Structural Activity Relationship Sar Studies of Benzoylthiocholine and Analogs

Elucidation of Benzoyl Moiety Contributions to Enzyme Interaction

The benzoyl moiety of Benzoylthiocholine significantly influences its interaction with cholinesterases, particularly within the acyl-binding pocket of the enzyme's active site. Studies comparing the hydrolysis of this compound and its oxo-ester counterpart, Benzoylcholine (B1199707) (BzCh), by enzymes like human butyrylcholinesterase (BuChE) highlight the impact of this bulky aromatic group. Benzoylcholine has been shown to be a poor substrate for acetylcholinesterase (AChE), with steady-state kinetics revealing inhibition at high concentrations, likely due to the non-dissociation of hydrolysis products. mdpi.comresearchgate.net This poor catalytic efficiency underscores the importance of the precise adjustment of the substrate's acyl moiety within the acyl-binding pocket. mdpi.comresearchgate.net The acyl-binding pocket, influenced by the flexibility of a specific loop, must accommodate the size and shape of the acyl group for efficient catalysis. mdpi.comresearchgate.net While AChE's active site gorge is smaller, BuChE possesses a larger active site gorge, enabling it to accommodate bulkier substrates like Benzoylcholine and this compound, a property with significant toxicological and pharmacological implications for drug metabolism. mdpi.com The fine adjustment of the benzoyl moiety within this pocket is crucial for productive binding. mdpi.comresearchgate.net

Impact of Thioester Linkage on Catalytic Activity

The substitution of the ethereal oxygen in the ester linkage of Benzoylcholine with a sulfur atom to form the thioester linkage in this compound has a profound impact on the catalytic hydrolysis mechanism by cholinesterases. Comparative studies of homologous oxo-ester and thioester pairs, such as Benzoylcholine and this compound, reveal differences in the rate-limiting step of hydrolysis. For human butyrylcholinesterase (BuChE)-catalyzed hydrolysis of Benzoylcholine, the deacylation step (k₃) is rate-limiting. In contrast, for the hydrolysis of this compound by BuChE, the acylation step (k₂) is rate-limiting. nih.gov This indicates that the presence of the thioester linkage alters the balance between the acylation and deacylation rates. The substitution of oxygen with sulfur can modify the way the substrate adjusts within the active site and affect the stabilization of the transition state for acylation. nih.gov This, in turn, influences the k₂/k₃ ratio and dictates the rate-limiting step of the hydrolytic reaction. nih.gov Thioesters, in general, are also recognized as activated forms of carboxylate groups involved in acyl transfer reactions in biological systems, although they are slightly lower on the reactivity scale compared to acyl phosphates. libretexts.org

Computational Chemistry Approaches in SAR

Computational chemistry methods, such as molecular docking and Quantum Mechanics/Molecular Mechanics (QM/MM) studies, have become indispensable tools in complementing experimental SAR studies of this compound and its interactions with cholinesterases. These approaches provide atomic-level insights into substrate binding, enzyme-substrate interactions, and catalytic mechanisms. mdpi.comresearchgate.netnih.govsigmaaldrich.comresearchgate.netijper.orgnih.govresearchgate.netnih.govethz.chresearchgate.net

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the preferred binding poses and affinities of ligands, including this compound and its analogs, within the active site of enzymes like AChE and BuChE. ijper.orgmdpi.com Docking studies can help visualize the molecular interactions, such as hydrogen bonds, π-π stacking interactions involving aromatic residues (like those in the acyl-binding pocket), and hydrophobic contacts, that stabilize the ligand-enzyme complex. ijper.orgmdpi.com These simulations can also be used to analyze how structural modifications to the ligand or mutations in the enzyme might alter the binding mode and affinity. nih.gov The predicted binding energies (docking scores) can often be correlated with experimental inhibition or kinetic data, aiding in the rational design of new analogs with desired properties. mdpi.com

Synthetic Methodologies for Benzoylthiocholine and Its Research Derivatives

Chemical Synthesis Pathways for Benzoylthiocholine

The synthesis of S-Benzoylthiocholine Iodide, a common form of this compound, can be adapted from established procedures. One method involves the reaction of (Dimethylamino)ethanethiol with benzoic anhydride. These reactants are mixed and heated to reflux temperature for a short period, followed by standing the mixture overnight. datapdf.com This process yields S-Benzoylthiocholine Iodide.

Derivatization Strategies for Modified Probes

Derivatization of this compound involves modifying its structure to create probes with specific properties, such as altered enzyme specificity or the ability to inhibit enzyme activity. These strategies are essential for developing tools to study enzyme mechanisms and for potential therapeutic applications.

Synthesis of this compound Analogs for Specific Enzyme Targeting

This compound derivatives have been synthesized and investigated as substrates for enzymes like pseudocholinesterase (butyrylcholinesterase). nih.govjst.go.jp By modifying the this compound structure, researchers can create analogs that exhibit different affinities and hydrolysis rates with specific enzymes. For instance, substituted benzoylthiocholines have been synthesized to evaluate their application as reagents for the clinical measurement of pseudocholinesterase. jst.go.jp Among the compounds studied, 2,3-dimethoxythis compound was identified as a particularly effective substrate for this purpose due to its simple procedure and minimal self-hydrolysis at the enzyme's optimum pH. jst.go.jp

Synthesis of Benzoylthioureido Derivatives for Enzyme Inhibition Studies (e.g., Carbonic Anhydrase)

Benzoylthioureido derivatives have been designed and synthesized as potential inhibitors of enzymes, including carbonic anhydrase (CA). nih.govtandfonline.comtandfonline.comresearchgate.netnih.govnih.gov These derivatives are often developed by modifying existing inhibitor structures, such as the ureido-based carbonic anhydrase inhibitor SLC-0111. tandfonline.comresearchgate.netnih.gov The synthesis typically involves preparing substituted benzoylthioureido cores featuring different zinc-binding groups, such as the sulfamoyl group, carboxylic acid group, or ethyl carboxylate group. tandfonline.comresearchgate.net

Research findings have demonstrated that these benzoylthioureido derivatives can exhibit significant inhibitory activity against various human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.govtandfonline.comresearchgate.netnih.gov For example, certain benzoylthioureido benzenesulfonamide (B165840) derivatives have shown potent inhibitory activity towards hCAI, with inhibition constants (Ki) in the nanomolar range. nih.gov Some of these compounds have also demonstrated selectivity for specific CA isoforms, such as hCA IX and XII, which are associated with tumors. nih.govtandfonline.com The design and synthesis of these derivatives contribute to the search for potent carbonic anhydrase inhibitors with potential therapeutic applications. tandfonline.comresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound Iodide | 10561-14-5 |

| SLC-0111 | 53476132 |

| Acetazolamide | 1980 |

Applications in Enzyme Characterization and Engineering

Use in Distinguishing Cholinesterase Types

Cholinesterases are a family of enzymes that hydrolyze choline (B1196258) esters. The two primary types are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes exhibit different substrate specificities, which can be exploited for their differentiation. Benzoylthiocholine serves as a substrate for BChE. In contrast, Benzoylcholine (B1199707), a related compound, is described as a poor substrate for AChE, with steady-state kinetics showing inhibition at high concentrations, likely due to the non-dissociation of hydrolysis products. nih.govuni.lu This difference in reactivity towards benzoyl esters and thioesters can be used to distinguish between AChE and BChE activity in a sample. nih.govuni.lumims.comherts.ac.uknih.govnih.gov

Studies investigating the kinetics of human AChE and BChE with various substrates, including benzoyl(thio)esters, have shown differing kinetic behaviors, such as substrate activation or inhibition at high concentrations, which are dependent on the specific enzyme and substrate. nih.govuni.lu The distinct responses of AChE and BChE to substrates like this compound contribute to methods for their selective measurement and characterization. nih.gov For instance, an assay for pseudocholinesterase (BChE) activity was developed using this compound iodide as a stable and specific substrate. nih.gov This method monitors the thiocholine (B1204863) product, which reacts with 2,2'-dipyridildisulfide (2-PDS) to form 2-thiopyridine (2-TP), measurable at 340 nm. nih.gov The relative reactivity of AChE to this compound in this assay was found to be low (2%). nih.gov

Application in Enzyme Variant Characterization

This compound is employed in the characterization of engineered cholinesterase variants, providing insights into how modifications affect substrate recognition and catalytic efficiency.

In enzyme engineering efforts aimed at altering or enhancing enzyme activity, libraries of enzyme mutants are often generated and screened for desired characteristics. This compound has been used as a substrate in the screening of such mutant libraries. For example, in studies focused on developing organophosphate hydrolase activity in a bacterial homolog of human cholinesterase (Bacillus subtilis p-nitrobenzyl esterase, pNBE), a library of variants was screened for esterase activity using a panel of substrates, including this compound. nih.govnih.govwikipedia.org This screening process allowed for the identification of variants with altered substrate specificities. nih.govnih.govwikipedia.org

Detailed kinetic analysis with this compound can reveal the impact of specific mutations on catalytic parameters such as kcat and Km. In one study, a pNBE variant, A107K, showed a 7-fold increase in its kcat/Km for this compound and an 8-fold increase in kcat compared to the wild type enzyme, while the Km remained similar. nih.govnih.gov This demonstrated that mutations intended to enhance activity towards one type of substrate could also unexpectedly improve activity towards others, highlighting the role of this compound in identifying such changes. nih.govnih.govnih.gov

Directed evolution is a powerful technique used to engineer enzymes with novel or improved properties by introducing random mutations and selecting for variants with desired traits. This compound plays a role in directed evolution campaigns where cholinesterase activity or altered substrate specificity is the target. The ability to screen large libraries of enzyme variants for their activity towards this compound is crucial in identifying beneficial mutations. nih.govnih.govnih.gov

The screening of directed evolution libraries using substrates like this compound allows researchers to observe how mutations influence the enzyme's catalytic efficiency and substrate preference. nih.govnih.govnih.gov The identification of variants with enhanced activity towards this compound, as seen in the pNBE A107K mutant, provides valuable data for understanding the relationship between enzyme structure, function, and evolvability. nih.govnih.gov This information can then guide further rounds of directed evolution or rational design to optimize enzyme performance for specific applications. nih.govnih.gov

Development of Biosensors Utilizing Cholinesterase-Benzoylthiocholine Interactions

Enzyme-based biosensors offer sensitive and selective detection of various substances, including enzyme inhibitors. Cholinesterase-based biosensors frequently utilize the enzymatic hydrolysis of choline esters to generate a detectable signal. While acetylthiocholine (B1193921) is a commonly used substrate in such biosensors due to the easily detectable thiocholine product, this compound can also be employed based on the same principle. nih.govscribd.comnih.govmims.comuni.lufishersci.pt

The principle involves immobilizing cholinesterase (AChE or BChE) onto a transducer surface. When the substrate, such as this compound, is present, it is hydrolyzed, producing thiocholine. The thiocholine can then be detected electrochemically or through a coupled reaction that produces a measurable signal (e.g., a color change). scribd.commims.com The rate of this reaction is indicative of the enzyme's activity. In the presence of cholinesterase inhibitors, the enzyme activity is reduced, leading to a decrease in the production of thiocholine and a corresponding change in the detected signal. scribd.comnih.govmims.com

Future Research Trajectories for Benzoylthiocholine Studies

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

Future research on benzoylthiocholine will increasingly leverage integrated experimental and computational approaches to gain a more profound understanding of its enzymatic hydrolysis at a mechanistic level. While classical enzyme kinetics provide valuable macroscopic data, a detailed molecular understanding requires sophisticated techniques. Experimental approaches such as rapid kinetics, site-directed mutagenesis, and structural biology (like X-ray crystallography or cryo-EM of enzyme-substrate or enzyme-product complexes) can provide granular data on interaction sites, conformational changes, and transition states.

Complementing these experimental efforts, computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations will play a crucial role. These in silico techniques can model the binding of this compound to the enzyme active site, simulate the catalytic process, estimate activation energies, and predict the effects of mutations on catalytic efficiency. Studies on cholinesterases already benefit from such integrated approaches to investigate enzyme-ligand interactions and catalytic mechanisms alfa-chemistry.comnih.gov. Applying these advanced methods specifically to this compound hydrolysis by different cholinesterase variants and under varying conditions will provide unprecedented detail on the catalytic mechanism, including the precise roles of active site residues and the influence of the surrounding protein environment. This integrated approach is essential for elucidating the nuances of substrate recognition and turnover, potentially revealing subtle differences in how AChE and BChE process this substrate.

Exploration of Novel Enzyme Targets Beyond Cholinesterases

While this compound's primary interaction is with cholinesterases, future research could explore its potential as a substrate or probe for novel enzyme targets beyond this well-characterized family. Enzymes exhibit varying degrees of substrate promiscuity, and related esterases or other hydrolases might interact with this compound, albeit with different kinetics or specificities. Butyrylcholinesterase, for instance, is known to hydrolyze a broader range of substrates compared to acetylcholinesterase, including some narcotics indiamart.com. This inherent flexibility in substrate recognition within the esterase family suggests the possibility that other enzymes might also process this compound.

Exploring novel targets could involve high-throughput screening of enzyme libraries against this compound or using bioinformatics tools to identify enzymes with potentially compatible active site structures. Furthermore, chemical modifications to the this compound molecule could be explored to tailor its specificity towards different enzyme classes. Identifying novel enzyme interactions for this compound could uncover previously unrecognized metabolic pathways or provide new avenues for developing enzyme-activated probes or prodrugs.

Development of Next-Generation Enzyme Probes and Substrates

This compound already serves as a valuable substrate for enzyme activity assays, particularly when coupled with detection reagents like DTNB guidetopharmacology.org. Future research will likely focus on developing next-generation enzyme probes and substrates derived from the this compound scaffold. This involves modifying the molecule to enhance its properties for specific applications.

One area of development is the creation of novel chromogenic or fluorogenic substrates with improved sensitivity, different spectral properties, or enhanced compatibility with high-throughput screening formats nih.govnih.gov. This could involve incorporating different leaving groups or fluorophores that are released upon enzymatic hydrolysis, providing a more direct or sensitive signal. Additionally, researchers may design mechanism-based probes that irreversibly interact with the enzyme upon hydrolysis, allowing for enzyme labeling and identification. The development of isoform-specific probes based on this compound is another potential trajectory, enabling the selective detection or inhibition of specific cholinesterases or other enzymes should novel targets be identified chem960.com. These next-generation probes and substrates will be invaluable tools for enzyme activity monitoring, inhibitor screening, and understanding enzyme localization and function in complex biological systems. The ongoing need for improved probe substrates in enzyme studies, as seen with cytochrome P450 enzymes nih.gov, underscores the relevance of this research direction for this compound.

Role in Understanding Enzyme Evolution and Function

Studying the interaction of this compound with cholinesterases and potentially other enzymes can provide valuable insights into enzyme evolution and function. By examining how different enzyme variants or homologs hydrolyze this compound, researchers can infer evolutionary pressures that shaped substrate specificity and catalytic efficiency. Cholinesterases themselves represent an interesting case study in enzyme evolution, with AChE and BChE exhibiting distinct substrate preferences despite structural similarities science.gov.

Analyzing the kinetic parameters of this compound hydrolysis by a range of esterases from different organisms can help trace the evolutionary trajectory of substrate recognition sites and catalytic mechanisms. Computational approaches that model enzyme evolution can utilize data from substrate interactions, including with compounds like this compound, to understand how new enzyme functions arise and how substrate specificity evolves. Furthermore, studying enzymes that might exhibit low levels of this compound hydrolysis could shed light on the concept of enzyme promiscuity and the evolutionary recruitment of enzymes for new functions. Thus, this compound, as a characteristic substrate for cholinesterases, serves as a valuable tool for probing the evolutionary history and functional diversity within this enzyme family and potentially beyond.

常见问题

Q. How is benzoylthiocholine utilized in cholinesterase activity assays, and what methodological considerations are critical for accurate measurement?

Q. What are the standard protocols for preparing this compound solutions in kinetic studies?

Due to limited solubility in aqueous buffers, prepare stock solutions in DMSO (≤2.5 mM) and dilute in assay buffer. Final DMSO concentrations should not exceed 5% (v/v) to avoid enzyme inhibition. Pre-incubate the enzyme with DTNB (0.3–0.5 mM) before initiating the reaction with substrate to minimize background noise .

Q. What controls are essential when using this compound to measure cholinesterase activity in complex biological samples?

Q. How do pH variations affect this compound hydrolysis kinetics, and how should buffer systems be selected?

Q. What analytical methods validate this compound purity and stability in storage?

Advanced Research Questions

Q. How do researchers address discrepancies in reported Km values for this compound hydrolysis by cholinesterases?

Discrepancies often arise from solubility limits (e.g., BzTC solubility ≤2.5 mM in DMSO), forcing extrapolation of Km values. Validate kinetics using complementary methods like isothermal titration calorimetry (ITC) or stopped-flow spectroscopy. Compare results with structural studies (e.g., active site mutations) to resolve inconsistencies .

Q. What structural features of cholinesterases influence this compound specificity compared to acetylthiocholine?

Q. How can researchers optimize assay conditions when this compound solubility limits substrate saturation?

Use co-solvents (e.g., DMSO ≤5% v/v), elevate temperature within enzyme stability limits, or employ truncated substrates. If saturation is unachievable, apply linear regression to initial velocity data and confirm via ITC or alternative kinetic models .

Q. In computational studies of cholinesterase-benzoylthiocholine interactions, what molecular dynamics parameters ensure accurate binding free energy calculations?

Use explicit solvent models with 150 mM NaCl, 2 fs timesteps, and Particle Mesh Ewald (PME) for electrostatics. Run simulations ≥100 ns and validate with MM-PBSA/GBSA. Cross-reference computational Kd values with experimental Km from stopped-flow kinetics .

Q. What mechanistic insights into cholinesterase catalysis have been gained through this compound's unique kinetic behavior?

BzTC’s bulky benzoyl group delays acylation, shifting the rate-limiting step to deacylation in wild-type enzymes. The D70G mutant reverses this, confirming the role of electrostatic interactions in substrate positioning. Volumetric studies using pressure perturbation further elucidate transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。